molecular formula C17H14ClN3O B12033967 (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(M-tolyl)methanone CAS No. 618091-36-4

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(M-tolyl)methanone

Cat. No.: B12033967
CAS No.: 618091-36-4
M. Wt: 311.8 g/mol
InChI Key: GRJHOYGAYIIWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(m-tolyl)methanone" is a pyrazole-based methanone derivative characterized by a 5-amino-substituted pyrazole core. The pyrazole ring is functionalized at position 1 with a 4-chlorophenyl group and at position 4 with a methanone bridge linked to an m-tolyl (meta-methylphenyl) substituent. Its molecular formula is C₁₇H₁₄ClN₃O, with a molecular weight of 311.77 g/mol (estimated from analogous structures in ).

The amino group at position 5 may participate in hydrogen bonding, a critical feature for pharmacological activity .

Properties

CAS No.

618091-36-4

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C17H14ClN3O/c1-11-3-2-4-12(9-11)16(22)15-10-20-21(17(15)19)14-7-5-13(18)6-8-14/h2-10H,19H2,1H3

InChI Key

GRJHOYGAYIIWHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

Biological Activity

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(M-tolyl)methanone, also known by its CAS number 618091-23-9, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological effects of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(M-tolyl)methanone is C17H14ClN3O, with a molecular weight of 311.77 g/mol. The compound features a pyrazole core substituted with an amino group and a chlorophenyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(M-tolyl)methanone. A notable study demonstrated that derivatives with similar structures exhibited significant inhibition of cancer cell proliferation. For instance:

  • HeLa Cells : The compound showed a mean growth inhibition percentage of 38.44% against HeLa cells, indicating moderate antiproliferative activity .
  • HepG2 Cells : Similar compounds in the pyrazole class displayed effective inhibition against HepG2 liver cancer cells, with some derivatives achieving IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Growth Inhibition (%)
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(M-tolyl)methanoneHeLaNot specified38.44
Similar Pyrazole DerivativeHepG2Low µMSignificant

Anti-inflammatory Activity

The compound's structural characteristics suggest potential anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies indicated that modifications on the pyrazole core lead to varying degrees of anti-inflammatory activity, with some compounds exhibiting over 90% inhibition of TNF-a release in stimulated macrophages .

Antimicrobial Activity

The antimicrobial efficacy of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(M-tolyl)methanone has also been investigated. Pyrazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus : Some derivatives showed sub-micromolar activity against methicillin-resistant strains .
  • E. coli : Compounds similar to (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(M-tolyl)methanone exhibited MIC values ranging from 0.125 to 8 mg/mL against E. coli .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Bacterial StrainMIC (mg/mL)Activity Level
Methicillin-sensitive S. aureus<0.125High
Methicillin-resistant S. aureus<0.125High
E. coli0.125 - 8Moderate to High

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth and improved survival rates compared to controls.
  • Clinical Trials : Some compounds from this class have progressed into early-phase clinical trials targeting specific cancers, showcasing their potential as novel anticancer agents.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(M-tolyl)methanone. Research indicates that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, aminopyrazole derivatives have shown promising results against breast cancer cells (MCF-7) and other tumor models through mechanisms that may involve the modulation of specific signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been well-documented. Studies have demonstrated that certain pyrazole compounds exhibit significant antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways . This compound may contribute to the development of new antimicrobial agents, particularly against resistant strains of bacteria.

Anti-inflammatory Effects

Compounds similar to (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(M-tolyl)methanone have been investigated for their anti-inflammatory properties. Research suggests that pyrazole derivatives can inhibit inflammatory mediators and cytokines, making them potential candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Case Study 1: Anticancer Evaluation

A study conducted on a series of pyrazole derivatives demonstrated their efficacy in inhibiting the growth of various cancer cell lines, including prostate and breast cancer cells. The results indicated that these compounds could significantly reduce cell viability at low concentrations, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Antimicrobial Activity

In vitro assays have shown that specific pyrazole derivatives possess considerable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing effective antibacterial properties that could lead to new treatments for infections caused by resistant bacteria .

Summary Table of Applications

Application AreaSpecific ActivitiesReferences
AnticancerInhibition of cancer cell growth; apoptosis induction
AntimicrobialActivity against bacteria and fungi
Anti-inflammatoryReduction of inflammatory markers

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 5 participates in nucleophilic substitutions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃/DMF) yields N-alkylated derivatives. A study on 5-aminopyrazoles reported >80% yields for methyl and ethyl substitutions under mild conditions (60°C, 6–8 h).

  • Acylation : Treatment with acetyl chloride or benzoyl chloride in pyridine generates N-acylated products. This modification enhances lipophilicity, critical for optimizing pharmacokinetic profiles .

Table 1: Representative Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)Source
CH₃IK₂CO₃, DMF, 60°C, 6 hN-Methyl-5-aminopyrazole derivative85
AcClPyridine, RT, 12 hN-Acetyl-5-aminopyrazole derivative78

Condensation Reactions

The amino group facilitates condensation with carbonyl compounds:

  • Schiff Base Formation : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acidic catalysis (HCl, 70°C) to form imine-linked derivatives. Such compounds exhibit enhanced antimicrobial activity .

  • Heterocycle Synthesis : Condensation with β-ketoesters or malononitrile generates pyrazolo[3,4-d]pyrimidines or pyrano[2,3-d]pyrazoles, respectively. These transformations are pivotal for diversifying bioactivity .

Cycloaddition Reactions

The pyrazole ring engages in [3+2] cycloadditions:

  • With Nitrile Oxides : Forms isoxazolo[5,4-c]pyrazole hybrids under microwave irradiation (120°C, 20 min), achieving 65–75% yields .

  • With Azides : Catalyzed by Cu(I), produces triazolo-fused pyrazoles via click chemistry, enabling applications in drug discovery .

Electrophilic Aromatic Substitution

The electron-rich chlorophenyl group undergoes halogenation and nitration:

  • Bromination : Using Br₂ in acetic acid introduces bromine at the para position of the chlorophenyl ring (yield: 72%).

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the methylphenyl moiety, yielding nitro derivatives for further functionalization .

Catalytic Cross-Coupling Reactions

The chlorophenyl substituent enables palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane) to form biaryl systems, expanding structural diversity.

  • Buchwald-Hartwig Amination : Introduces secondary amines at the chlorophenyl group using Xantphos/Pd₂(dba)₃ catalysis .

Biological Interactions via Hydrogen Bonding

The amino and ketone groups mediate interactions in biological systems:

  • Tubulin Binding : Analogous 4,5-diarylpyrazoles form hydrogen bonds with Cysβ241 and Asnα101 residues, inhibiting tubulin polymerization (IC₅₀: 0.08–12.07 μM) .

  • Antioxidant Activity : The NH₂ group scavenges radicals via H-bond donation, as evidenced by ABTS and FRAP assays .

Stability and Degradation Pathways

  • Hydrolysis : The ketone group is stable under neutral conditions but hydrolyzes slowly in strong acids (HCl, 60°C) to carboxylic acids.

  • Photodegradation : UV exposure (254 nm) induces cleavage of the C=O bond, forming aryl radicals detectable via ESR .

Key Research Findings

  • Anticancer Activity : N-Acylated derivatives inhibit tubulin polymerization (IC₅₀: 1.2 μM) and arrest the G2/M phase in HeLa cells .

  • Antioxidant Efficacy : Thiourea-functionalized analogs show ORAC values up to 12,000 μM TE/g, surpassing reference compounds .

  • Structural Tunability : Suzuki couplings enable rapid diversification, with >15 derivatives synthesized in yields exceeding 70% .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

(a) Chloro vs. Bromo Substitution

The brominated analog, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone (C₁₆H₁₁BrClN₃O, MW: 376.63 g/mol), replaces the 4-chlorophenyl group with a 4-bromophenyl substituent. Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in biological targets compared to chlorine.

(b) Chloro vs. Fluoro Substitution

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone (C₁₇H₁₄FN₃O, MW: 295.32 g/mol) substitutes chlorine with fluorine. Fluorinated analogs are common in drug design for these reasons, though specific data for this compound are unavailable .

Aromatic Ring Modifications

(a) Methoxy-Substituted Derivatives

(5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone (C₁₈H₁₇N₃O₃, MW: 323.35 g/mol) features dual methoxy groups. Methoxy substituents increase electron density on the aromatic rings, enhancing π-π stacking interactions. They also improve aqueous solubility compared to chloro or methyl groups, which could influence pharmacokinetics .

(b) Phenyl vs. Tolyl Groups

Replacing the m-tolyl group with a simple phenyl ring, as in (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone (C₁₆H₁₂ClN₃O, MW: 297.74 g/mol), removes the methyl group’s steric and hydrophobic effects. This may reduce binding affinity in hydrophobic pockets of target proteins .

Core Heterocycle Variations

Compounds like (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone () replace the amino group with methyl and introduce a triazole ring. antimicrobial action) .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(m-tolyl)methanone (Target) C₁₇H₁₄ClN₃O 311.77 4-ClPh, m-tolyl High lipophilicity, potential bioactivity
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone C₁₆H₁₁BrClN₃O 376.63 4-BrPh, 4-ClPh Enhanced van der Waals interactions
(5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone C₁₈H₁₇N₃O₃ 323.35 Dual 4-OCH₃ Improved solubility, π-π stacking
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone C₁₆H₁₂ClN₃O 297.74 Phenyl, 4-ClPh Reduced steric bulk

Research Findings and Trends

  • Halogen Effects: Chloro and bromo derivatives exhibit stronger antimicrobial activity compared to non-halogenated analogs, likely due to enhanced target binding .
  • Solubility vs. Bioactivity : Methoxy-substituted derivatives trade off bioactivity for improved solubility, a critical factor in drug development .
  • Structural Rigidity: Introduction of triazole or thiophene cores (e.g., ) diversifies pharmacological profiles but complicates direct comparison with pyrazole-methanone analogs .

Preparation Methods

Domino Reaction Pathway

The target compound is synthesized via a three-component reaction involving:

  • 1-(4-Chlorophenyl)pyrazol-5-amine as the pyrazole precursor.

  • m-Tolylglyoxal as the carbonyl source.

  • p-Toluenesulfonic acid (p-TsOH) as the Brønsted acid catalyst.

The reaction proceeds in dimethylformamide (DMF) under microwave irradiation (120°C, 20 min), facilitating rapid cyclization and dehydration. Key mechanistic steps include:

  • Initial condensation : Protonation of m-tolylglyoxal by p-TsOH, followed by nucleophilic attack by the pyrazol-5-amine to form an imine intermediate.

  • Intermolecular C═O addition : The intermediate undergoes keto-enol tautomerization, enabling a second nucleophilic attack to generate a bicyclic adduct.

  • Electrocyclization : A 6π-electrocyclic closure forms the pyrazolo[3,4-b]pyridine core, which subsequently undergoes intramolecular acylation to yield the final methanone product.

Optimization of Reaction Conditions

Optimization studies reveal that solvent choice, catalyst loading, and temperature critically influence yield. Data from analogous reactions highlight the following optimal parameters:

ParameterOptimal ValueYield Impact
Solvent DMFMaximizes solubility and reaction rate
Catalyst (p-TsOH) 1.0 equivBalances acidity and side reactions
Temperature 120°CAccelerates cyclization without decomposition
Reaction Time 20 minEnsures complete conversion under microwave

Deviations from these conditions, such as using toluene or acetonitrile as solvents, reduce yields by 12–45% due to poor intermediate solubility. Excess catalyst (>1.5 equiv) promotes side reactions, while lower equivalents (<0.2 equiv) result in incomplete cyclization.

Purification and Isolation

Post-reaction workup involves neutralization with dilute NaOH, followed by extraction and chromatographic purification. The crude product is isolated via Büchner filtration and purified using flash chromatography (silica gel, petroleum ether/acetone 7:1 v/v). This step removes unreacted starting materials and dimeric byproducts, achieving a purity of >95% as confirmed by HPLC.

Analytical Characterization

The compound is characterized using spectroscopic and physicochemical methods:

  • FT-IR : N-H stretch (3360 cm⁻¹, amine), C=O stretch (1680 cm⁻¹, ketone), and C-Cl absorption (750 cm⁻¹).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, 2H, Ar-H), 7.45 (m, 4H, Ar-H), 6.20 (s, 1H, pyrazole-H), 2.35 (s, 3H, CH₃).

  • LC-MS : m/z 311.77 [M+H]⁺, consistent with the molecular formula C₁₇H₁₄ClN₃O.

Predicted physicochemical properties include a boiling point of 532.1±50.0°C and a density of 1.30±0.1 g/cm³, though experimental validation is recommended.

Scalability and Industrial Considerations

Scaled-up synthesis (100 g batch) requires adjustments to maintain efficiency:

  • Continuous microwave reactors mitigate hotspots and ensure uniform heating.

  • Catalyst recycling : p-TsOH is recovered via aqueous extraction, reducing costs.

  • Crystallization : Recrystallization from ethanol/water mixtures enhances yield to 78% on multi-gram scales.

Challenges and Alternative Methods

Alternative routes, such as Friedel-Crafts acylation of pre-formed pyrazoles, face limitations due to poor regioselectivity and over-acylation. However, recent patents describe palladium-catalyzed cross-couplings for analogous methanones, though these methods are less cost-effective for large-scale production .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(M-tolyl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via acylation or condensation reactions. For example, pyrazole intermediates are acylated with m-tolyl carbonyl chloride under reflux in anhydrous solvents like THF or DCM. Microwave-assisted synthesis (60–100°C, 30–60 min) can improve yields (e.g., 70–85%) compared to conventional heating . Key factors include stoichiometric control of the amino-pyrazole precursor, exclusion of moisture, and use of catalysts like DMAP. Characterization via TLC (Rf ~0.5 in ethyl acetate/hexane) and LC-MS (m/z ~340 [M+H]+) ensures purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm), pyrazole NH2 (δ ~5.2 ppm, broad), and m-tolyl methyl (δ 2.3 ppm). Carbonyl (C=O) appears at δ ~190 ppm .
  • IR : Stretching bands for C=O (~1650 cm⁻¹), NH2 (~3350 cm⁻¹), and C-Cl (~750 cm⁻¹) .
  • X-ray crystallography : Resolves dihedral angles between pyrazole and m-tolyl rings (e.g., 45–60°) and hydrogen-bonding networks involving the amino group .

Q. How is crystallographic data analyzed to resolve molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction data are processed using SHELX (for structure solution) and WinGX (for refinement). Key parameters include bond lengths (e.g., C-Cl: ~1.74 Å), torsion angles, and anisotropic displacement parameters. Software like ORTEP visualizes thermal ellipsoids, while Multiwfn calculates electron localization functions (ELF) to confirm aromaticity .

Advanced Research Questions

Q. How can computational methods optimize synthetic routes or predict biological activity?

  • Methodological Answer :

  • DFT calculations : Gaussian or ORCA software models reaction transition states (e.g., acylation energy barriers ~25 kcal/mol) and predicts regioselectivity .
  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets like p38 MAPK (docking scores ≤ –8.0 kcal/mol), guiding SAR studies .

Q. What strategies address contradictions in reported biological activity data (e.g., IC50 variability)?

  • Methodological Answer : Variability may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular permeability. Validate using:

  • Dose-response curves (3+ replicates, normalized to controls).
  • Off-target profiling (e.g., CEREP panels) to rule out non-specific effects .
  • Structural analogs : Compare with RO3201195 (p38 MAPK inhibitor) to identify critical substituents (e.g., 4-chlorophenyl enhances target affinity) .

Q. How are hygroscopicity or solubility challenges managed in formulation studies?

  • Methodological Answer :

  • Co-crystallization : Use GRAS co-formers (e.g., succinic acid) to improve aqueous solubility (e.g., from <0.1 mg/mL to ~2 mg/mL) .
  • Lyophilization : For in vivo studies, prepare lyophilized powders in PBS (pH 7.4) with 5% trehalose as a cryoprotectant .

Q. What advanced techniques resolve electron density ambiguities in X-ray structures?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bond donor/acceptor ratios) using CrystalExplorer.
  • Multiwfn : Analyzes Laplacian of electron density (∇²ρ) to distinguish covalent vs. non-covalent bonds (e.g., C-Cl: ∇²ρ ~–15 eÅ⁻⁵) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.